

# An In-depth Technical Guide to BTG 1640 (ABIO-08/01)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**BTG 1640**, also known as ABIO-08/01, is an investigational isoxazoline class compound that was developed for its potential anxiolytic and nootropic properties. It reached Phase II clinical trials for generalized anxiety disorder and panic disorder before its development was discontinued. This document provides a comprehensive overview of the available technical information on **BTG 1640**, including its proposed mechanism of action, preclinical findings, and clinical data.

**Chemical and Physical Properties** 

| Property          | -<br>Value                                                                      |  |
|-------------------|---------------------------------------------------------------------------------|--|
| Chemical Name     | (3R,3aS,7aS)-Hexahydro-2-methyl-3-<br>(phenylmethyl)-1,2-benzisoxazol-4(2H)-one |  |
| Synonyms          | ABIO-08/01, SP-1640                                                             |  |
| Molecular Formula | C15H19NO2                                                                       |  |
| Molecular Weight  | 245.32 g/mol                                                                    |  |
| Class             | Isoxazoline                                                                     |  |



#### **Mechanism of Action**

The precise mechanism of action of **BTG 1640** has not been definitively established, with some sources citing it as undefined. However, the predominant hypothesis is that **BTG 1640** acts as a selective inhibitor of both GABA-gated and glutamate-gated chloride channels.

Under conditions of heightened neuronal stimulation, such as in stress-related states, **BTG 1640** is suggested to modulate the balance between inhibitory and excitatory neurotransmission by increasing the GABA to glutamate ratio. An alternative proposed mechanism involves the inhibition of calmodulin-dependent (CaM) II kinase. It is noteworthy that the compound does not appear to bind to the common receptors implicated in anxiety.

### **Proposed Signaling Pathway**

The following diagram illustrates the hypothesized mechanism of action of **BTG 1640** at the synapse.



Click to download full resolution via product page

Caption: Hypothesized mechanism of **BTG 1640** action on ion channels.

## **Preclinical Pharmacology**



BTG 1640 demonstrated significant activity in various animal models of anxiety.

| Study Type          | Animal Model                    | Administration                                        | Key Findings                                                                                |
|---------------------|---------------------------------|-------------------------------------------------------|---------------------------------------------------------------------------------------------|
| Anxiolytic Activity | Mouse and Rat models of anxiety | Single intraperitoneal<br>and single oral<br>(gavage) | Exhibited anxiolytic effects at very low dosages.                                           |
| Chronic Dosing      | Not specified                   | Chronic administration                                | Did not result in tolerance development or withdrawal symptoms upon abrupt discontinuation. |
| Cognition           |                                 |                                                       |                                                                                             |

To cite this document: BenchChem. [An In-depth Technical Guide to BTG 1640 (ABIO-08/01)]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b606417#what-is-btg-1640-and-its-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com